The molecule contains a benzylamine group, which is a common scaffold in medicinal chemistry known for its interaction with various biological targets PubChem: Benzylamine, CID=6618: . Additionally, the presence of the 1-methyl-1H-pyrazole ring suggests possible applications related to compounds with heterocyclic aromatic rings, which are a class of molecules found in many drugs National Center for Biotechnology Information: PubChem Heterocyclic Compounds, CID=1136.
N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine is a chemical compound characterized by the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol. This compound features a benzylamine structure with a pyrazole moiety, specifically a 1-methyl-1H-pyrazol-3-yl group attached to the benzylamine backbone. The presence of the pyrazole ring is significant as it contributes to various biological activities and chemical reactivity. The compound is often utilized in laboratory settings and has been studied for its potential therapeutic applications.
The biological activity of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine is primarily attributed to the pyrazole moiety. Compounds containing this structure have exhibited a range of pharmacological effects, including:
Several synthesis methods for N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine have been reported:
N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine finds applications in various fields:
Studies on N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine have indicated its ability to interact with various biological targets:
Several compounds share structural similarities with N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine. Here are some noteworthy examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(1-Methylpyrazol-3-yl)benzylamine | C11H13N3 | Lacks methyl group on nitrogen; different activity profile |
N-Methylpyrazole | C4H6N2 | Simpler structure; primarily used as a solvent or reagent |
5-Amino-1H-pyrazole | C4H5N3 | Exhibits distinct biological activities; often used in drug design |
The uniqueness of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine lies in its specific combination of a benzene ring with a substituted pyrazole, which enhances its potential biological activities compared to other simpler or differently substituted compounds.